molecular formula C10H13BrO2 B12026877 1-Bromo-3-(1,1-dimethoxyethyl)benzene CAS No. 159684-74-9

1-Bromo-3-(1,1-dimethoxyethyl)benzene

Cat. No.: B12026877
CAS No.: 159684-74-9
M. Wt: 245.11 g/mol
InChI Key: SWMARCBUWYKQGH-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated derivative of benzene, featuring a bromine atom and a 1,1-dimethoxyethyl group attached to the benzene ring. This compound is used in various chemical synthesis processes and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1-dimethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,1-dimethoxyethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,1-dimethoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide to form 3-(1,1-dimethoxyethyl)anisole.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

    Substitution Reactions: 3-(1,1-dimethoxyethyl)anisole and other substituted derivatives.

    Oxidation Reactions: Benzoic acid derivatives.

    Reduction Reactions: Hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(1,1-dimethoxyethyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions. It can be used as a probe to investigate the mechanisms of certain biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its unique reactivity makes it a valuable intermediate in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,1-dimethoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups onto the benzene ring. The 1,1-dimethoxyethyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

1-Bromo-3-(1,1-dimethoxyethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-methoxybenzene: This compound features a methoxy group instead of a 1,1-dimethoxyethyl group. It has different reactivity and applications in chemical synthesis.

    1-Bromo-3-(2-bromo-1,1-dimethoxyethyl)benzene: This compound has an additional bromine atom, leading to different chemical properties and reactivity.

    1-Bromo-3-nitrobenzene: This compound features a nitro group, which significantly alters its reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

159684-74-9

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-3-(1,1-dimethoxyethyl)benzene

InChI

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3

InChI Key

SWMARCBUWYKQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(OC)OC

Origin of Product

United States

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